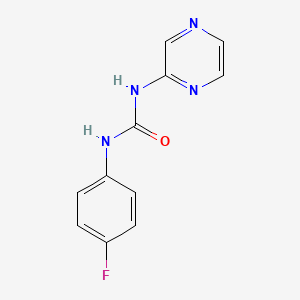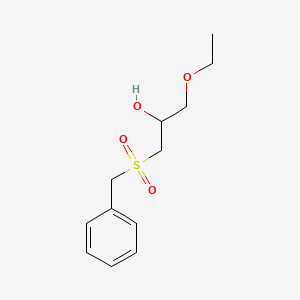
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-115, is a potent inhibitor of the enzyme aminopeptidase N (APN). APN is involved in the metabolism of neuropeptides and plays a critical role in the regulation of pain, addiction, and learning and memory. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
Mecanismo De Acción
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 works by inhibiting the enzyme APN, which plays a critical role in the metabolism of neuropeptides. By inhibiting APN, this compound-115 increases the levels of neuropeptides in the brain, which can have a variety of effects on neuronal function. For example, increased levels of neuropeptides can reduce the excitability of neurons, which can help to reduce seizures and other forms of hyperexcitability in the brain.
Biochemical and Physiological Effects:
This compound-115 has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound-115 has been shown to increase the levels of neuropeptides in the brain, which can have a variety of effects on neuronal function. This compound-115 has also been shown to reduce the activity of the enzyme glutamate carboxypeptidase II (GCPII), which is involved in the metabolism of the neurotransmitter glutamate. By reducing the activity of GCPII, this compound-115 can increase the levels of glutamate in the brain, which can have a variety of effects on neuronal function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in lab experiments is its potency and specificity as an inhibitor of APN. This compound-115 has been shown to be highly effective at inhibiting APN, with minimal off-target effects. This makes this compound-115 an ideal tool for studying the role of APN in various physiological and pathological processes.
One limitation of using this compound-115 in lab experiments is its relatively short half-life in vivo. This compound-115 has a half-life of approximately 2 hours in rats, which can limit its effectiveness in long-term studies. Additionally, this compound-115 has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115. One area of interest is the potential therapeutic applications of this compound-115 in the treatment of neurological disorders such as epilepsy, addiction, and cognitive impairment. Additionally, further research is needed to better understand the mechanisms of action of this compound-115 and its effects on neuronal function. Finally, there is interest in developing more potent and selective inhibitors of APN, which could have even greater therapeutic potential than this compound-115.
Métodos De Síntesis
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-methylphenylamine, followed by cyclization with pyrrolidine. The resulting compound is then purified through column chromatography to obtain pure this compound-115.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, this compound-115 has shown promising results in reducing seizures in animal models of epilepsy and in reducing drug-seeking behavior in animal models of addiction. This compound-115 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-6-4-7-14(12-13)20-18(22)21-11-5-10-17(21)15-8-2-3-9-16(15)19/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGIKKNCRSYXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)

![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![5-bromo-N-({[3-chloro-2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B6123121.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
![4-sec-butyl-N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6123129.png)
![N-(4-fluorophenyl)-2-[(4-methyl-1-piperazinyl)amino]-2,2-diphenylacetamide](/img/structure/B6123134.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-quinoxalinecarboxamide](/img/structure/B6123135.png)
![2'-{[(4-acetylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B6123136.png)

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)